molecular formula C5H11Cl2N B2363628 1-(Chloromethyl)cyclobutan-1-amine;hydrochloride CAS No. 2567504-55-4

1-(Chloromethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2363628
CAS No.: 2567504-55-4
M. Wt: 156.05
InChI Key: ZMCJLVAROKZEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C5H10ClN·HCl It is a cyclobutane derivative where a chloromethyl group is attached to the cyclobutane ring, and the compound is further stabilized as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)cyclobutan-1-amine;hydrochloride typically involves the chloromethylation of cyclobutan-1-amine. This can be achieved through the reaction of cyclobutan-1-amine with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclobutanone derivatives.

    Reduction Reactions: Reduction can lead to the formation of cyclobutan-1-amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Yield substituted cyclobutan-1-amine derivatives.

    Oxidation Reactions: Produce cyclobutanone derivatives.

    Reduction Reactions: Result in cyclobutan-1-amine derivatives.

Scientific Research Applications

1-(Chloromethyl)cyclobutan-1-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)cyclobutan-1-amine;hydrochloride involves its interaction with molecular targets through its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, potentially altering their function. The pathways involved may include alkylation reactions that modify the activity of target molecules.

Comparison with Similar Compounds

  • 1-(Bromomethyl)cyclobutan-1-amine;hydrobromide
  • 1-(Iodomethyl)cyclobutan-1-amine;hydroiodide
  • 1-(Hydroxymethyl)cyclobutan-1-amine

Comparison: 1-(Chloromethyl)cyclobutan-1-amine;hydrochloride is unique due to its specific reactivity profile, particularly in substitution reactions where the chloromethyl group is more reactive compared to bromomethyl or iodomethyl analogs. This makes it a valuable intermediate in organic synthesis. Additionally, the hydrochloride salt form enhances its stability and solubility, making it easier to handle in various applications.

Properties

IUPAC Name

1-(chloromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-4-5(7)2-1-3-5;/h1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCJLVAROKZEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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